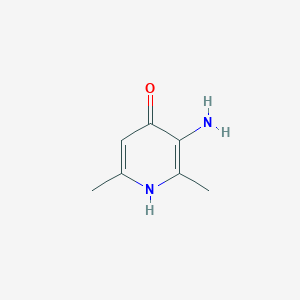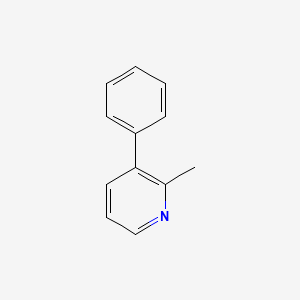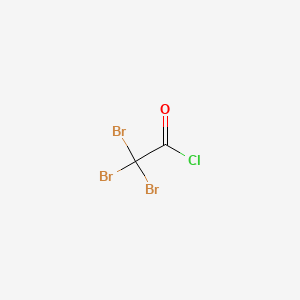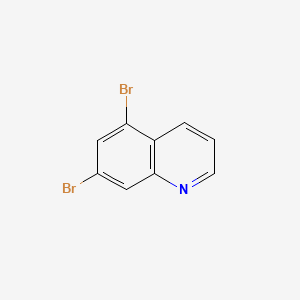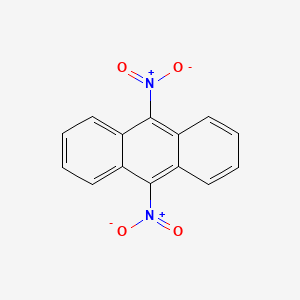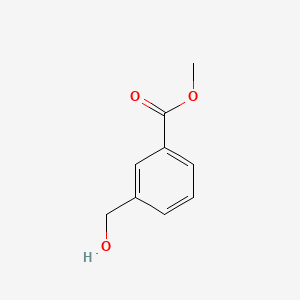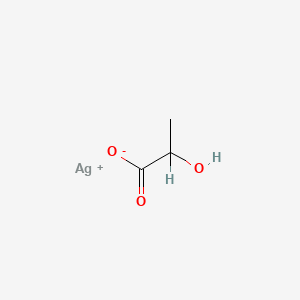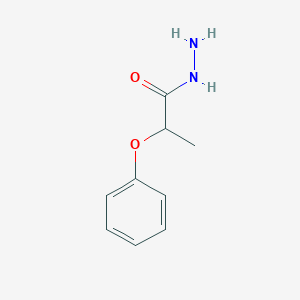
2-Phenoxypropanohydrazide
Descripción general
Descripción
2-Phenoxypropanohydrazide, also known as PHPH, is a chemical compound used in various fields of research and industry. It is a white to off-white crystalline powder with a molecular weight of 214.24 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Phenoxypropanohydrazide is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7(9(12)11-10)13-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2-Phenoxypropanohydrazide is a solid at room temperature. Its molecular weight is 180.21 g/mol . More specific physical and chemical properties are not provided in the search results .Aplicaciones Científicas De Investigación
- Organic Radical Batteries (ORB) and Single Molecule Magnetic Materials
-
Nanotechnology
- Field : Material Science
- Application : Nanotechnology holds great promise and is hyped by many as the next industrial evolution. Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
- Results : The booming global nanotechnology market is projected to exceed US$ 125 billion by 2024 .
-
Nanomedicine
- Field : Biomedical Engineering
- Application : Poly (2-oxazoline)s, a biocompatible polymer class, are being investigated as a potential alternative to PEG, whereby their structure can be fine-tuned to modulate the pharmacokinetics and -dynamics, while avoiding PEG-specific immune responses in patients .
- Methods : The authors employed commercially available pentafluorobenzyl bromide or tosylate initiators for the polymerization, whereby the termination step could be selectively performed with O-, N- and S-nucleophiles, followed by a subsequent para-fluoro nucleophilic aromatic substitution of the pentafluorobenzyl group with O-, N-, S-nucleophiles .
- Results : Their approach enabled the rapid synthesis of POx-lipid conjugates, which were explored in liposomes and LNP-mediated mRNA delivery, whereby the introduced plurifluorophenyl-linker had a negligible effect on their performance .
- Nanophotonics and Plasmonics
- Field : Optics and Photonics
- Application : Both nanophotonics and plasmonics concern investigations into building, manipulating, and characterizing optically active nanostructures with a view to creating new capabilities in instrumentation for the nanoscale, chemical and biomedical sensing, information and communications technologies, enhanced solar cells and lighting, disease treatment, environmental remediation, and many other applications .
- Results : Over the next 10 years, nanophotonic structures and devices promise dramatic reductions in energies of device operation, densely integrated information systems with lower power dissipation, enhanced spatial resolution for imaging and patterning, and new sensors of increased sensitivity and specificity .
Safety And Hazards
Propiedades
IUPAC Name |
2-phenoxypropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(9(12)11-10)13-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFLSJRVNIXWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327590 | |
| Record name | 2-Phenoxypropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypropanohydrazide | |
CAS RN |
52094-92-5 | |
| Record name | 2-Phenoxypropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



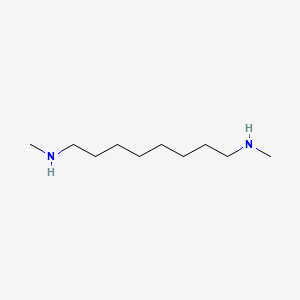
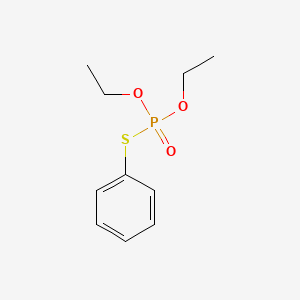
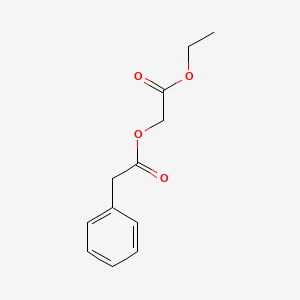
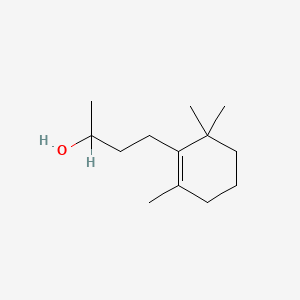
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
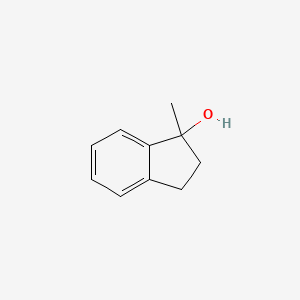
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
